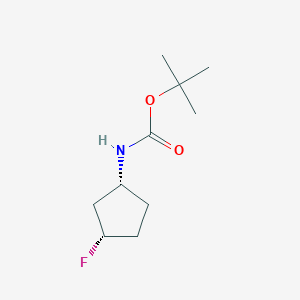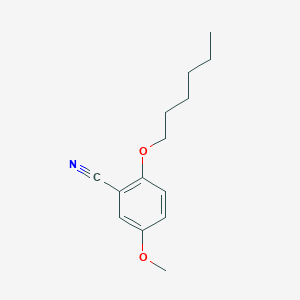
Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is a chemical compound with the molecular formula C10H18FNO2. It is used in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and various solvents such as methylene chloride and chloroform . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Aplicaciones Científicas De Investigación
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is utilized in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological pathways.
Industry: The compound is used in industrial processes, particularly in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It may also interact with cellular receptors and proteins, influencing biological processes .
Comparación Con Compuestos Similares
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar chemical reactions and applications.
tert-Butyl-N-methylcarbamate: Another compound with similar properties and uses.
tert-Butyl carbazate: Employed in various chemical and biological studies.
The uniqueness of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate lies in its specific fluorocyclopentyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18FNO2 |
|---|---|
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Clave InChI |
BBJACCZSJXCXSE-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)

![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)


![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)




